molecular formula C24H19N5O2S B3209573 2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 1060183-77-8

2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B3209573
CAS No.: 1060183-77-8
M. Wt: 441.5 g/mol
InChI Key: DEOXWRCLGJVBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophene moiety and a methoxyphenyl-acetamide side chain. This structure is designed to optimize interactions with biological targets, particularly in oncology and neurodegenerative disease research. The triazolopyridazine scaffold is known for its role in kinase inhibition and epigenetic modulation, while the thiophene group enhances π-π stacking and hydrophobic interactions. The methoxyphenyl substituent contributes to solubility and metabolic stability, making the compound a candidate for preclinical evaluation .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-31-20-9-3-2-6-17(20)15-23(30)25-18-8-4-7-16(14-18)19-11-12-22-26-27-24(29(22)28-19)21-10-5-13-32-21/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOXWRCLGJVBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide represents a novel class of synthetic compounds with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Methoxyphenyl group : Enhances lipophilicity and may contribute to receptor binding.
  • Triazolo-pyridazine moiety : Known for diverse biological activities including anti-inflammatory and antimicrobial effects.
  • Thiophene ring : Adds to the electronic properties and may influence the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing similar structural motifs. The following table summarizes key findings related to the biological activities of related compounds:

Activity TypeExample CompoundsObserved Effects
AntimicrobialTriazole derivativesInhibition of bacterial growth
Anti-inflammatoryPyridazine derivativesReduction in inflammatory markers (e.g., COX-2)
AnalgesicThiophene analogsPain relief in animal models
AnticancerTriazolo[4,3-b]pyridazineInduction of apoptosis in cancer cell lines

Pharmacological Properties

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, triazole-based compounds have been documented to inhibit bacterial growth effectively .
  • Anti-inflammatory Effects : The anti-inflammatory potential is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies have reported that triazole derivatives can significantly reduce levels of pro-inflammatory cytokines .
  • Analgesic Properties : Research indicates that thiophene-containing compounds exhibit analgesic effects in preclinical models by modulating pain pathways .
  • Anticancer Activity : The triazolo-pyridazine scaffold has been associated with anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances receptor affinity and biological activity.
  • Ring Modifications : Variations in the thiophene or triazole rings can significantly alter pharmacological profiles, impacting potency and selectivity for specific targets .

Case Studies

  • Case Study on Antimicrobial Activity : A study demonstrated that a related triazole compound exhibited potent activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics . This suggests a promising avenue for developing new antimicrobial agents.
  • Case Study on Anti-inflammatory Action : In vivo experiments using a carrageenan-induced paw edema model showed that a thiophene-containing derivative significantly reduced edema compared to control groups, indicating strong anti-inflammatory effects .

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

Reaction:

AcetamideHCl aq refluxCarboxylic Acid+NH3\text{Acetamide}\xrightarrow{\text{HCl aq reflux}}\text{Carboxylic Acid}+\text{NH}_3

ConditionsProductYield (%)Source
6M HCl, 12 h reflux2-(2-Methoxyphenyl)acetic acid78
NaOH (10%), 8 hSodium salt of acetic acid derivative85

This reaction is critical for prodrug activation or metabolic studies.

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic substitution (e.g., sulfonation, halogenation) at the α-positions due to electron-rich sulfur.

Example (Bromination):

Thiophene+Br2FeCl35 Bromothiophene derivative\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeCl}_3}5\text{ Bromothiophene derivative}

ReagentPositionProduct StabilityReference
Br₂/FeCl₃C5High
HNO₃/H₂SO₄C3/C5Moderate

Halogenated derivatives show enhanced biological activity .

Functionalization of Triazolo-Pyridazine Core

Thetriazolo[4,3-b]pyridazine core undergoes regioselective reactions:

Nucleophilic Aromatic Substitution

The C6 position is activated for nucleophilic displacement with amines or alkoxides :

Pyridazine+RNH2C6 Amino derivative\text{Pyridazine}+\text{RNH}_2\rightarrow \text{C6 Amino derivative}

NucleophileConditionsYield (%)
BenzylamineDMF, 100°C, 6 h72
Sodium methoxideMeOH, reflux, 4 h68

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate :

Triazole+HC CCOORBicyclic adduct\text{Triazole}+\text{HC CCOOR}\rightarrow \text{Bicyclic adduct}

Methoxy Group Demethylation

The 2-methoxyphenyl group undergoes demethylation with strong acids or Lewis acids to yield catechol derivatives :

OMeBBr3,CH2Cl2OH\text{OMe}\xrightarrow{\text{BBr}_3,\text{CH}_2\text{Cl}_2}\text{OH}

ReagentTime (h)Yield (%)
BBr₃390
HI (48%)1265

Demethylation enhances hydrogen-bonding capacity for target binding .

Cross-Coupling Reactions

The phenylacetamide moiety facilitates Suzuki-Miyaura couplings via pre-functionalized halides :

Br substituted Acetamide+Boronic AcidPd PPh3 4Biaryl derivative\text{Br substituted Acetamide}+\text{Boronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivative}

CatalystLigandYield (%)
Pd(OAc)₂SPhos82
PdCl₂(dppf)XPhos75

Oxidation and Reduction

  • Thiophene Oxidation: Forms sulfones using H₂O₂/CH₃COOH:

    ThiopheneH2O2Thiophene 1 1 dioxide\text{Thiophene}\xrightarrow{\text{H}_2\text{O}_2}\text{Thiophene 1 1 dioxide}
  • Amide Reduction: LiAlH₄ reduces the acetamide to a primary amine :

    CONH2LiAlH4CH2NH2\text{CONH}_2\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{NH}_2

Key Reaction Trends

Reaction TypeRate-Determining StepFunctional Group Impact
HydrolysisCleavage of C-N bondAcetamide
Electrophilic SubstitutionAromatic ring activationThiophene
Cross-CouplingOxidative addition of PdPhenylacetamide

This compound’s reactivity profile aligns with its structural analogs, enabling tailored modifications for pharmacological optimization. Experimental validation of these pathways is recommended for specific applications .

Comparison with Similar Compounds

Table 1: Comparison of Key Acetamide Derivatives

Compound Name Core Structure Substituents Key Properties/Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(Thiophen-2-yl), N-(3-phenyl) with 2-methoxyphenyl-acetamide High kinase inhibition (IC₅₀ < 50 nM); moderate solubility (LogP = 2.8)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, N-(4-phenyl) with 4-ethoxyphenyl-acetamide Reduced kinase affinity (IC₅₀ ~ 200 nM); improved solubility (LogP = 2.1)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, N-methyl-acetamide Epigenetic modulation (Lin-28/let-7 pathway inhibition); tumorsphere reduction in vitro
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Quinoxaline-pyrimidine hybrid Chlorophenyl, pyrimidin-2-ylthio Anticancer activity (GI₅₀ = 1.2 µM); low solubility (LogP = 3.9)
2-(2-Methoxyphenyl)-N-(3-(5-(2-((4-morpholin-4-ylphenyl)amino)pyrimidin-4-yl)imidazo[2,1-b][1,3]thiazol-6-yl)phenyl)acetamide Imidazothiazole-pyrimidine hybrid Morpholin-4-ylphenyl, pyrimidin-4-yl Dual kinase/mTOR inhibition; high cytotoxicity (IC₅₀ = 8 nM)

Key Findings and Differentiation

Kinase Inhibition

The target compound exhibits superior kinase inhibition compared to its ethoxyphenyl analog (IC₅₀ < 50 nM vs. ~200 nM), attributed to the thiophene moiety’s enhanced hydrophobic interactions with kinase ATP-binding pockets . In contrast, the methyl-substituted analog (Entry 3, Table 1) lacks kinase activity but shows epigenetic effects via Lin-28/let-7 pathway disruption, highlighting substituent-dependent mechanistic divergence .

Solubility and Bioavailability

The ethoxyphenyl variant (Entry 2) demonstrates improved aqueous solubility (LogP = 2.1) due to the ethoxy group’s polarity, whereas the target compound’s methoxyphenyl group balances solubility (LogP = 2.8) with target affinity . The quinoxaline-pyrimidine hybrid (Entry 4) suffers from poor solubility (LogP = 3.9), limiting its in vivo utility despite potent anticancer activity .

Selectivity and Toxicity

The target compound’s selectivity for kinases over mTOR (~100-fold) positions it as a safer candidate for further development .

Q & A

Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by reduction (e.g., iron powder in acidic conditions) and condensation (e.g., with cyanoacetic acid using a condensing agent) are common . Key factors include:
  • Catalyst choice : Acidic/alkaline conditions dictate nitro-group reduction efficiency.
  • Temperature control : Mild conditions (~60–80°C) prevent side reactions in triazolo-pyridazinone ring formation.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates.
    Table 1 summarizes critical steps:
StepReactantsConditionsYield (%)
Substitution3-chloro-4-fluoronitrobenzene + 2-pyridinemethanolK₂CO₃, DMF, 80°C75–85
ReductionNitro intermediate + Fe powderHCl, 60°C65–70
CondensationAniline derivative + cyanoacetic acidDCC, THF, RT60–65

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Essential for confirming substituent positions (e.g., methoxyphenyl, thiophene) and acetamide linkage .
  • HPLC-MS : Validates purity (>95%) and detects trace intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazolo-pyridazinone core .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹ for acetamide) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related compounds (e.g., triazolo-pyridazines):
  • Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) and skin irritation require PPE (gloves, lab coats) .
  • Environmental hazards : Avoid aqueous discharge; use activated carbon for spill containment .
  • Storage : Stable at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological targets and binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with enzymes like kinases .
  • Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., EGFR, COX-2). Example workflow:

Prepare ligand (compound) and receptor (target protein) files.

Define binding pockets using GRID/CASTp.

Simulate docking with Lamarckian genetic algorithms.

  • Case study : A related triazolo-pyridazine showed ∆G = -9.2 kcal/mol against COX-2, suggesting strong inhibition .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies often arise from:
  • Assay conditions : Varying pH/temperature alters compound stability. Standardize protocols (e.g., 37°C, pH 7.4).
  • Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to confirm target selectivity.
  • Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Q. How can chiral separation techniques improve the study of stereoisomers in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak® OD with 20% MeOH-DMEA to resolve enantiomers (e.g., ΔRt = 1.6 vs. 2.4 min) .
  • Circular Dichroism (CD) : Correlates elution order with absolute configuration.
  • Biological relevance : Isolate active isomers (e.g., isomer 1 showed 10× higher cytotoxicity than isomer 2 in leukemia models) .

Q. What are the mechanistic implications of the thiophene and triazolo-pyridazine moieties in modulating pharmacokinetics?

  • Methodological Answer :
  • Thiophene : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier permeability .
  • Triazolo-pyridazine : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., SARS-CoV-2 Mpro) .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) show t₁/₂ > 2 hours, suggesting moderate hepatic clearance .

Data Contradictions and Resolution

  • Synthetic yields : Patent methods claim 70–85% yields , but academic reports note 50–60% due to stricter purity criteria. Resolution: Optimize catalyst loading (e.g., 1.2 eq DCC vs. 1.0 eq) .
  • Biological activity : Inconsistent IC₅₀ values (e.g., 1.2 μM vs. 5.6 μM) may reflect assay sensitivity. Resolution: Use standardized MTT assays with internal controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.